molecular formula C10H10N2O2 B6210089 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one CAS No. 2060028-25-1

2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one

Cat. No.: B6210089
CAS No.: 2060028-25-1
M. Wt: 190.20 g/mol
InChI Key: WXLXBYSBPYZYRI-UHFFFAOYSA-N
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Description

2-Ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the class of phthalazin-1-one derivatives, which are recognized as versatile pharmacophores. The phthalazine scaffold is a subject of extensive study due to its wide range of biological activities. Research into analogous compounds has demonstrated potential in areas such as enzyme inhibition, with some acting as inhibitors of Poly (ADP-ribose) Polymerase (PARP), a key target in oncology . Other phthalazine derivatives have been investigated for their anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties, highlighting the broad utility of this core structure in drug discovery efforts . The specific substitutions on the phthalazinone core, such as the 2-ethyl and 6-hydroxy groups in this compound, are crucial for modulating its biological activity, physicochemical properties, and interaction with specific biological targets. This makes it a valuable intermediate for the synthesis of more complex molecules and a probe for investigating novel biological pathways. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2060028-25-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-ethyl-6-hydroxyphthalazin-1-one

InChI

InChI=1S/C10H10N2O2/c1-2-12-10(14)9-4-3-8(13)5-7(9)6-11-12/h3-6,13H,2H2,1H3

InChI Key

WXLXBYSBPYZYRI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)O)C=N1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Ethyl 6 Hydroxy 1,2 Dihydrophthalazin 1 One

Precursor Synthesis and Derivatization Strategies

The assembly of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one fundamentally requires two key precursors: a 4-substituted phthalic acid derivative (specifically, a 4-hydroxy derivative) and ethylhydrazine (B1196685). The synthesis and derivatization of these starting materials are critical preliminary steps.

Phthalic anhydride (B1165640) and its derivatives are important reagents widely used in organic chemistry for the synthesis of a variety of compounds. researchgate.net For the target molecule, the required precursor is 4-hydroxyphthalic anhydride . This can be synthesized from commercially available starting materials through established aromatic substitution and oxidation reactions.

The second precursor, ethylhydrazine , is a substituted hydrazine (B178648). The synthesis of hydrazine derivatives can be achieved through various methods, including the reduction of hydrazones or the reductive condensation of a hydrazine with an aldehyde or ketone. aston.ac.uk Direct alkylation of hydrazine is also a common strategy. organic-chemistry.org The development of efficient synthetic methods for preparing a wide range of hydrazine derivatives is crucial for accessing diverse phthalazinone structures. aston.ac.uk

A plausible synthetic pathway to the precursors is outlined below:

PrecursorCommon Starting Material(s)Key Reaction Type(s)
4-Hydroxyphthalic Anhydride4-Nitrophthalic acid or p-xyleneNitration, Oxidation, Reduction, Diazotization, Hydrolysis
EthylhydrazineHydrazine, AcetaldehydeReductive Amination

Classical Cyclocondensation Approaches to 1,2-Dihydrophthalazin-1-ones

The most traditional and widely employed method for constructing the phthalazinone scaffold is the cyclocondensation reaction between a phthalic acid derivative and a hydrazine. longdom.org This approach forms the backbone of synthetic strategies for this class of compounds.

Phthalic anhydrides are common starting materials for phthalazinone synthesis. longdom.orgresearchgate.net In the context of synthesizing this compound, 4-hydroxyphthalic anhydride serves as the electrophilic component. The reaction is typically initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride ring. This ring-opening step forms a 2-acylbenzoic acid intermediate which subsequently undergoes intramolecular cyclization and dehydration to yield the final phthalazinone ring. Several methods involving the reaction of phthalic anhydrides with hydrazine hydrate (B1144303), often in the presence of acetic acid, have been reported for the preparation of phthalazinone derivatives. longdom.org

Hydrazine and its derivatives are the most common reagents used for the synthesis of phthalazinone derivatives through their reactions with precursors like phthalic anhydride, phthalides, or phthalimides. longdom.org For the target molecule, ethylhydrazine acts as the dinucleophilic component. The reaction with 4-hydroxyphthalic anhydride proceeds via a condensation mechanism, where the two nitrogen atoms of ethylhydrazine react with the two carbonyl groups (or their equivalents) of the phthalic precursor to form the heterocyclic ring. The substitution pattern on the hydrazine determines the substituent at the N-2 position of the resulting phthalazinone. The use of ethylhydrazine specifically installs the ethyl group at this position.

A general scheme for this classical approach is as follows: Step 1: Ring opening of 4-hydroxyphthalic anhydride by ethylhydrazine to form a substituted 2-benzoylbenzoic acid hydrazide intermediate. Step 2: Intramolecular cyclization and dehydration of the intermediate, often promoted by heating in a solvent like ethanol (B145695) or acetic acid, to yield this compound. longdom.org

Modern Synthetic Transformations and Green Chemistry Methodologies

While classical methods are robust, modern synthetic chemistry seeks to improve upon them by employing catalysts and developing more efficient one-pot procedures, aligning with the principles of green chemistry.

The cyclocondensation reaction can be facilitated and made more efficient through the use of catalysts. Both metal and organocatalysts have found applications in the synthesis of related heterocyclic systems.

Metal Catalysis: Lewis acids such as NiCl₂·6H₂O have been reported to catalyze one-pot, four-component condensation reactions to produce fused phthalazine (B143731) derivatives. longdom.org Iron(III) chloride (FeCl₃) has also been used as a catalyst for the synthesis of 2-substituted 1,2-dihydrophthalazines from 2-(bromomethyl)benzaldehydes and arylhydrazines. These examples suggest that metal catalysts can activate the carbonyl groups of the phthalic precursor, facilitating the nucleophilic attack by the hydrazine and promoting the cyclization-dehydration cascade under milder conditions.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool in modern synthesis. mdpi.com While specific applications to this compound are not detailed in the literature, the principles of organocatalysis can be applied. For instance, Brønsted or Lewis acids derived from small organic molecules could activate the anhydride, while chiral organocatalysts could be employed to achieve enantioselective syntheses of related structures. mdpi.commdpi.com

Catalyst TypeExample(s)Potential Role in Phthalazinone SynthesisReference
Metal (Lewis Acid)NiCl₂·6H₂O, FeCl₃Activation of carbonyl group, promotion of cyclization longdom.org,
OrganocatalystProline derivatives, Phosphoric acidsActivation of reactants, potential for asymmetric synthesis mdpi.com, mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms from the starting materials, represent a highly efficient strategy for building molecular complexity. beilstein-journals.orgrug.nl MCRs offer significant advantages in terms of atom economy, step efficiency, and the rapid generation of chemical libraries. beilstein-journals.orgnih.govnih.gov

For the construction of phthalazinone-related scaffolds, MCRs provide a powerful alternative to stepwise classical syntheses. For example, a one-pot, four-component condensation reaction involving phthalimide, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) has been used to synthesize 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. longdom.org This demonstrates the feasibility of assembling complex fused phthalazine systems in a single pot. The development of an MCR to directly construct the this compound scaffold could involve the combination of a simplified 4-hydroxybenzene derivative, a glyoxylate (B1226380) equivalent, and ethylhydrazine under conditions that promote a domino sequence of reactions. The exploration of MCRs is a key avenue for the diversity-oriented and sustainable synthesis of phthalazinone derivatives. mdpi.comrug.nl

FeatureClassical CyclocondensationMulti-Component Reaction (MCR)
Number of Steps Typically 2 or more (precursor synthesis + cyclization)One-pot
Intermediates Isolation of intermediates often requiredIntermediates are transient; not isolated
Efficiency Lower step and atom economyHigh step and atom economy
Diversity Limited by precursor availabilityHigh diversity achievable by varying multiple inputs
Sustainability More solvent and energy consumptionGenerally more environmentally benign

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful technique in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. scispace.com In the synthesis of phthalazinone derivatives, microwave-assisted protocols offer a green and efficient alternative. researchgate.net The synthesis of this compound can be envisioned via the condensation of a 4-hydroxy-substituted phthalaldehydic acid or a related precursor with ethylhydrazine.

Microwave-assisted synthesis (MAOS) utilizes the ability of polar molecules and solvents to absorb microwave energy and convert it into heat. scispace.com This rapid, localized heating can overcome activation energy barriers more efficiently than conventional oil baths or hot plates. nih.gov For the formation of the phthalazinone core, this means the key cyclization and dehydration steps can be accelerated significantly.

Research on related heterocyclic systems has demonstrated the clear advantages of this technology. For instance, the synthesis of various nitrogen-containing heterocycles, which can require hours or even days under conventional heating, can often be completed in a matter of minutes using microwave irradiation. mdpi.comnih.govmdpi.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture, minimizing the formation of side products that can occur with prolonged exposure to high temperatures. nih.gov

The table below illustrates a comparative example of reaction conditions for the synthesis of a generic phthalazinone derivative, highlighting the typical advantages of microwave assistance.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 4-12 h)Minutes (e.g., 5-30 min) nih.gov
Solvent High-boiling point solvents (e.g., acetic acid, ethanol)Often possible with less solvent or in greener solvents
Energy Consumption HighLow
Yield Moderate to GoodGood to Excellent scispace.com
Work-up Often requires extensive purificationSimpler, with cleaner reaction profiles

The synthesis of this compound under microwave conditions would likely involve reacting 4-hydroxyphthalaldehydic acid with ethylhydrazine in a suitable solvent like ethanol or acetic acid within a sealed microwave vial. The reaction mixture would be irradiated at a specific temperature (e.g., 80-120 °C) for a short duration, followed by cooling, precipitation, and purification of the final product. nih.gov

Post-Synthetic Functionalization and Structural Diversification of this compound

Once the this compound scaffold is synthesized, its structure can be further diversified by modifying its functional groups. This allows for the creation of a library of related compounds for various applications.

Substitution Reactions at the Phthalazinone Core

The benzene (B151609) ring portion of the phthalazinone core is amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the hydroxyl group and the fused heterocyclic ring—will govern the position of new incoming groups. The hydroxyl group is a strong activating, ortho-, para-director. However, direct substitution can sometimes be challenging, and modern cross-coupling and C-H activation methods provide more precise and efficient alternatives.

Recent advances have shown that transition metal-catalyzed C-H functionalization is a powerful tool for modifying heterocyclic cores. researchgate.net For instance, iridium(III) or rhodium(III) catalysts can direct the ortho-C-H acylation, alkylation, or annulation of N-substituted phthalazinones, allowing for the introduction of new carbon-carbon bonds at specific positions on the aromatic ring. researchgate.net These methods offer a highly efficient route to complex, polycyclic structures derived from the basic phthalazinone scaffold.

Derivatization of the Ethyl and Hydroxy Moieties

The ethyl and hydroxy groups on this compound are key handles for structural diversification.

Derivatization of the Hydroxy Moiety: The phenolic hydroxyl group is a versatile functional group that can be readily converted into other functionalities. Common derivatization reactions include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts the hydroxyl group into an ester. nih.govlibretexts.org This is often done to modify solubility or biological activity.

Etherification (Alkylation): Treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions (e.g., using K₂CO₃ or NaH) yields the corresponding ether. researchgate.net This removes the acidic proton and can significantly alter the compound's electronic and physical properties.

Sulfonation: Reaction with sulfonyl chlorides can form sulfonate esters. nih.gov

These derivatization reactions are well-established and can be used to introduce a wide variety of new groups onto the phthalazinone core. researchgate.net

Derivatization ReactionReagent ExampleFunctional Group Formed
EsterificationBenzoyl chlorideEster (-O-C(=O)-Ph)
EtherificationMethyl IodideEther (-O-CH₃)
Silylationtert-Butyldimethylsilyl chloride (TBDMSCl)Silyl Ether (-O-TBDMS)

Derivatization of the Ethyl Moiety: The N-ethyl group is generally less reactive than the phenolic hydroxyl group. It is a simple alkyl chain and lacks easily modifiable functional groups. While direct functionalization of the ethyl group (e.g., via radical halogenation) is possible, it often lacks selectivity and may not be compatible with other functional groups in the molecule. Therefore, derivatization of the ethyl group is less common and more challenging than modification of the hydroxyl group or the aromatic core.

Mechanistic Investigations of Chemical Reactivity of 2 Ethyl 6 Hydroxy 1,2 Dihydrophthalazin 1 One

Reaction Kinetics and Thermodynamic Studies

Detailed experimental kinetic and thermodynamic data for 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one are not extensively documented in the public domain. However, insights can be drawn from computational studies and the known reactivity of related phthalazinone derivatives. The reactivity is largely governed by the electron distribution within the heterocyclic ring, the nature of the substituents, and the reaction conditions.

The presence of the ethyl group at the N2 position and the hydroxyl group at the C6 position significantly influences the electronic properties of the phthalazinone core. The hydroxyl group, being an electron-donating group, increases the electron density of the benzene (B151609) ring, potentially affecting the rates of electrophilic substitution reactions. Conversely, the lactam functionality (the cyclic amide) within the phthalazinone ring system possesses a rich chemistry, allowing for various transformations.

One of the fundamental reactions involving phthalazinones is N-alkylation. The reaction of the parent phthalazin-1(2H)-one with alkylating agents typically proceeds via an SN2 mechanism. In this process, the nucleophilic nitrogen of the lactam ring attacks the electrophilic carbon of the alkylating agent. The presence of a base, such as potassium carbonate, is often employed to deprotonate the N-H group, thereby increasing its nucleophilicity and facilitating the reaction. ekb.eg The reaction rate is dependent on the concentration of both the phthalazinone and the alkylating agent, as well as the nature of the solvent and the leaving group.

Table 1: Postulated Kinetic and Thermodynamic Parameters for a Hypothetical N-Alkylation Reaction

ParameterPostulated Value/CharacteristicSignificance in Reaction Mechanism
Rate Law Rate = k[Phthalazinone][Alkyl Halide]Suggests a bimolecular, second-order reaction, consistent with an SN2 mechanism.
Activation Energy (Ea) ModerateIndicates a reaction that can proceed at a reasonable rate under mild heating.
Enthalpy of Reaction (ΔH) ExothermicThe formation of new bonds is energetically favorable, driving the reaction forward.
Entropy of Reaction (ΔS) Near zero or slightly negativeThe combination of two molecules into a more ordered transition state can lead to a small decrease in entropy.
Gibbs Free Energy (ΔG) NegativeIndicates a spontaneous reaction under the given conditions.

Note: The data in this table is hypothetical and serves to illustrate the expected kinetic and thermodynamic profile for a typical reaction of a phthalazinone derivative. Actual values would need to be determined experimentally or through specific computational studies.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is paramount for a comprehensive understanding of any chemical transformation. For reactions involving this compound, the intermediates formed will be highly dependent on the specific reaction pathway.

In electrophilic aromatic substitution reactions on the benzene ring, the formation of a resonance-stabilized carbocation, known as a sigma complex or arenium ion, is a key intermediate. The hydroxyl group at the C6 position, being an ortho-, para-director, will direct incoming electrophiles to the positions ortho and para to it. The stability of this intermediate, and thus the regioselectivity of the reaction, is influenced by the ability of the hydroxyl group to donate electron density and stabilize the positive charge.

In nucleophilic reactions at the carbonyl carbon of the lactam ring, a tetrahedral intermediate is typically formed. For instance, in the hydrolysis of the lactam, a water molecule or a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the ring-opened product.

The synthesis of phthalazinone derivatives often involves the cyclization of a precursor molecule. For example, the reaction of a 2-aroylbenzoic acid with hydrazine (B178648) hydrate (B1144303) proceeds through a series of intermediates, including a hydrazone, which then undergoes intramolecular cyclization to form the phthalazinone ring. longdom.org The characterization of such intermediates can often be achieved through spectroscopic techniques like NMR and mass spectrometry, or by trapping experiments.

Hydrogen Bonding Networks and Their Influence on Reactivity

Hydrogen bonding plays a crucial role in determining the structure, properties, and reactivity of this compound. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring). This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intermolecular hydrogen bonding is expected to be significant, particularly in the solid state and in protic solvents. The hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended polymeric chains. These interactions can influence the crystal packing and the solubility of the compound. From a reactivity standpoint, intermolecular hydrogen bonding can affect the accessibility of the reactive sites. For instance, a solvent that acts as a strong hydrogen bond donor or acceptor can solvate the molecule and modulate its reactivity.

Intramolecular hydrogen bonding between the hydroxyl group at C6 and the carbonyl oxygen at C1 is also a possibility, although this would depend on the conformational flexibility of the molecule. The formation of a six-membered ring through intramolecular hydrogen bonding could influence the planarity of the system and the electron density at the reactive centers.

Spectroscopic techniques are powerful tools for studying hydrogen bonding. In the infrared (IR) spectrum, the O-H stretching frequency of the hydroxyl group will be shifted to lower wavenumbers upon hydrogen bond formation. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly sensitive to hydrogen bonding. The chemical shift of the hydroxyl proton is particularly informative; a downfield shift is typically observed when the proton is involved in a hydrogen bond. fu-berlin.denih.gov Furthermore, advanced NMR techniques can provide information on the proximity of different atoms, allowing for the elucidation of both intra- and intermolecular hydrogen bonding networks. nih.gov

The strength of the hydrogen bonds can be influenced by the solvent. In nonpolar solvents, intramolecular hydrogen bonds are often favored, whereas in polar, protic solvents, intermolecular hydrogen bonds with the solvent molecules may dominate. These solvent effects can have a profound impact on the reaction kinetics and the position of chemical equilibria.

Tautomeric Equilibria and Aromaticity Considerations

Tautomerism is a key feature of the chemical behavior of this compound. The presence of the hydroxyl group on the benzene ring and the lactam-lactim functionality in the pyridazinone ring allows for several potential tautomeric forms.

The primary tautomeric equilibrium to consider is the keto-enol tautomerism of the lactam ring, where the compound can exist in the amide form (lactam) or the iminol form (lactim). Additionally, the hydroxyl group on the benzene ring can participate in a keto-enol tautomerism, leading to a quinone-like structure.

Computational studies, specifically using Density Functional Theory (DFT), have been employed to investigate the tautomeric equilibria of the parent phthalazinone ring. chemmethod.comchemmethod.comcivilica.com These studies have shown that the relative stability of the tautomers is highly dependent on the medium. In the gas phase, the different tautomers may have comparable energies. However, in polar solvents, the amide tautomer (lactam form) is generally found to be the most stable due to favorable solvation of the polar amide group. chemmethod.com For this compound, the amide form is expected to be the predominant tautomer in solution.

The position of the tautomeric equilibrium can significantly influence the reactivity of the molecule. For instance, the lactim tautomer, with its O-H group, can exhibit different reactivity compared to the N-H group of the lactam tautomer. The presence of a small amount of a less stable tautomer in equilibrium can sometimes provide a low-energy pathway for a particular reaction.

Spectroscopic methods can provide evidence for the existence of different tautomers. For example, the presence of both C=O and O-H stretching bands in the IR spectrum, or distinct sets of signals in the 1H and 13C NMR spectra, could indicate a tautomeric equilibrium. The exact position of this equilibrium can be influenced by factors such as temperature, solvent polarity, and pH.

Table 2: Tautomeric Forms of this compound

Tautomeric FormKey Structural FeatureExpected Relative Stability in Polar Solvents
Amide (Lactam) C=O group in the pyridazinone ringHigh (Predominant form)
Iminol (Lactim) C=N-OH group in the pyridazinone ringLow
Quinone-like C=O group in the benzene ringVery Low

Theoretical and Computational Chemistry Studies of 2 Ethyl 6 Hydroxy 1,2 Dihydrophthalazin 1 One

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules. DFT methods are employed to determine the electron distribution and orbital energies, which are crucial for understanding a molecule's reactivity and spectroscopic properties. For 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one, DFT calculations using basis sets like B3LYP/6-311G(d,p) would be performed to optimize the molecular geometry and compute various electronic parameters. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests high reactivity. For phthalazinone derivatives, these calculations help in understanding their interaction with biological targets.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating character of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting character of the molecule. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO.Represents the chemical reactivity and stability. A smaller gap implies lower kinetic stability and higher chemical reactivity.

An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, providing a visual representation of its electrophilic and nucleophilic regions. The ESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors are used to denote varying potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the ESP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, which are important for forming hydrogen bonds and other intermolecular interactions with biological receptors. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Due to the presence of the flexible ethyl group, this compound can exist in multiple conformations. Computational methods are used to systematically explore the molecule's potential energy surface by rotating its single bonds. Each resulting conformation is then subjected to energy minimization to find the most stable, low-energy structures. These studies are crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein.

Molecular Dynamics Simulations for Structural Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds, MD can reveal how this compound behaves in a biological environment, such as in an aqueous solution or near a receptor binding site. These simulations can predict conformational changes, flexibility, and the stability of interactions with other molecules, such as water or amino acid residues. This information is valuable for understanding the molecule's pharmacokinetic properties and its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalazinone Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phthalazinone analogs, QSAR models are developed to predict their inhibitory activity against specific biological targets, such as enzymes like Poly (ADP-Ribose) Polymerase (PARP). researchgate.net These models are built using a dataset of compounds with known activities and are validated to ensure their predictive power. researchgate.net The ultimate goal of QSAR is to guide the design of new, more potent analogs by identifying the key structural features that influence activity.

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that quantify various aspects of a molecule's structure. researchgate.net For phthalazinone analogs, a wide range of descriptors are typically calculated, which can be categorized as constitutional, topological, geometrical, electronic, and hydrophobic. nih.gov Statistical methods, such as genetic algorithms, are often used to select the most relevant descriptors that best correlate with the biological activity. researchgate.net For instance, studies on phthalazinone derivatives have utilized descriptors related to steric fields, electrostatic properties, and hydrophobicity to build predictive CoMFA and CoMSIA models. japsonline.com

Table 2: Common Molecular Descriptors in QSAR Studies of Phthalazinone Analogs

Descriptor ClassExample DescriptorsDescription
Constitutional Molecular Weight (MW), Number of rotatable bondsDescribe the basic composition and connectivity of the molecule. civilica.com
Topological Wiener index, Kier & Hall connectivity indicesQuantify molecular shape, size, and branching based on the 2D graph representation.
Geometrical (3D) Molecular surface area, Molecular volumeDescribe the 3D spatial arrangement of atoms.
Electronic Dipole moment, HOMO/LUMO energies, Electrostatic potential chargesCharacterize the electron distribution and reactivity. researchgate.net
Hydrophobic LogP (octanol-water partition coefficient)Measures the lipophilicity of the molecule, which influences its membrane permeability and binding.
Hybrid (e.g., CoMFA/CoMSIA) Steric fields, Electrostatic fields, Hydrophobic fields3D field-based descriptors used to map the spatial requirements for optimal interaction with a receptor. japsonline.com

Statistical Modeling and Predictive Capability Assessment

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the statistical modeling and predictive capability assessment of this compound. While theoretical and computational chemistry are powerful tools for understanding molecular properties and predicting activities, it appears that dedicated research employing these methods for this particular compound has not been published.

Consequently, there are no available Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore models, or other statistical prediction tools specifically developed for this compound. Such studies are crucial for systematically exploring the relationship between the molecular structure of a compound and its biological activity or physicochemical properties. The development of these models relies on a dataset of structurally related compounds with experimentally determined activities, which may not yet exist for a sufficient number of analogs of this compound.

Due to the lack of specific research in this area, no data tables or detailed findings regarding the predictive capability of statistical models for this compound can be presented. Further research would be necessary to develop and validate such models, which could in the future provide valuable insights into the potential applications and properties of this compound.

Biological Activity of this compound Remains Uncharacterized in Publicly Available Research

Following a comprehensive review of publicly accessible scientific literature and chemical databases, no specific data were found regarding the biological activity or mechanistic pathways of the chemical compound this compound. Extensive searches failed to identify any studies detailing its effects on the enzymatic targets outlined in the requested article structure.

Therefore, it is not possible to provide an article focusing on the enzyme inhibition studies and target identification for this specific compound. The requested subsections on the inhibition of Poly(ADP-ribose) Polymerase (PARP), Glycogen Synthase Kinase 3 (GSK3), Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A), Aldose Reductase (AR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Aurora Kinases, and the Proteasome by this compound cannot be completed, as no research detailing these interactions has been published.

Biological Activity Profiling and Mechanistic Pathways of 2 Ethyl 6 Hydroxy 1,2 Dihydrophthalazin 1 One

Enzyme Inhibition Studies and Target Identification

Serine Hydroxymethyltransferase (SHMT2) Inhibition

No studies were identified that have investigated the inhibitory activity of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one against the enzyme Serine Hydroxymethyltransferase 2 (SHMT2). Research into SHMT2 inhibition is an active area, particularly in oncology, but these investigations have focused on other chemical entities. rsc.orgnih.gov Therefore, the potential for this specific compound to act as an SHMT2 inhibitor is unknown.

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

There is no available data from in vitro or in vivo studies detailing the antimicrobial, antifungal, or antiviral properties of this compound. While various other phthalazinone derivatives have been synthesized and evaluated for such activities, these findings cannot be extrapolated to the specific compound . ekb.egekb.egresearchgate.netjpsbr.orgresearchgate.net

Mechanisms of Antimicrobial Action

As no antimicrobial activity has been reported for this compound, there is consequently no information regarding its potential mechanisms of antimicrobial action.

Spectrum of Activity against Pathogenic Strains

There are no published reports on the spectrum of activity of this compound against any pathogenic bacterial, fungal, or viral strains.

Antiproliferative Activity Evaluation in Cell-Based Assays

Scientific literature lacks any studies on the antiproliferative effects of this compound in cell-based assays. While the phthalazinone scaffold is featured in some compounds investigated for anticancer properties, research specific to this ethyl- and hydroxy-substituted derivative has not been published. rsc.orgnih.govresearchgate.netresearchgate.net

Cell Line Specificity Studies

No research has been conducted to determine if this compound exhibits any specific cytotoxic or cytostatic effects against particular cancer cell lines.

Apoptosis Induction Mechanisms (e.g., Annexin-V staining)

There is no evidence to suggest that this compound induces apoptosis. Consequently, no studies utilizing methods such as Annexin-V staining to investigate its pro-apoptotic potential have been reported.

Cell Cycle Modulation Studies

There is currently no available scientific literature detailing studies on the effects of this compound on cell cycle progression. However, some studies on other phthalazinone derivatives have indicated potential for cell cycle modulation. For instance, certain oxadiazol-phthalazinone derivatives have been shown to arrest cell cycle progression. rsc.orgnih.gov Phthalazino[1,2-b]quinazolinones have also been identified as p53 activators that can cause cell cycle arrest at the S/G2 phase. nih.gov These findings suggest that the phthalazinone scaffold may have the potential to influence cell cycle regulation, but specific studies on this compound are required to determine its activity.

Antioxidant Activity Assessment

Specific data from antioxidant activity assessments of this compound are not present in the available literature. Generally, the antioxidant potential of chemical compounds can be evaluated using various in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. Studies on other heterocyclic compounds, such as phthalazine (B143731) hydrazone derivatives, have explored their potential antioxidant properties through theoretical and experimental approaches. researchgate.netmdpi.com

Neuropharmacological Activity Research (excluding human trials)

There is no specific research available on the neuropharmacological activities of this compound.

Acetylcholinesterase (AChE) and Amyloid-Beta (Aβ) Aggregation Inhibition

No studies were found that specifically investigate the ability of this compound to inhibit acetylcholinesterase (AChE) or amyloid-beta (Aβ) aggregation. However, the phthalazinone scaffold has been a subject of interest in the context of Alzheimer's disease research. Several studies have synthesized and evaluated phthalazinone derivatives as potential AChE inhibitors. researchgate.netnih.govbenthamdirect.combenthamdirect.com For example, certain novel phthalazinone-based compounds have demonstrated comparable or even superior activity to the known AChE inhibitor donepezil (B133215) in in vitro assays. researchgate.netnih.gov

Regarding Aβ aggregation, some 2,3-dihydrophthalazine-1,4-dione based small molecules have been studied for their ability to modulate the aggregation of the Aβ peptide, with some derivatives accelerating the formation of non-toxic aggregates. ias.ac.in This indicates that the phthalazinone structure could potentially interact with the amyloidogenic pathway, though specific data for this compound is absent.

Anti-inflammatory Activity Studies (Mechanistic Basis)

Specific studies on the anti-inflammatory activity and the underlying mechanistic basis of this compound are not available. Phthalazine and phthalazinone derivatives, as a class of compounds, have been reported to possess anti-inflammatory properties. researchgate.netnih.govpharmascitech.comnih.gov Research on other novel 4-aryl-2(1H)-phthalazinone derivatives has shown potent anti-inflammatory activity, which is suggested to be mediated through the inhibition of cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory mechanisms of phthalazine derivatives can also involve the modulation of various intracellular processes, including inflammatory responses. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituent Variation on Biological Efficacy and Selectivity

The phthalazinone scaffold serves as a versatile template for chemical modification, and the nature and position of substituents on this core structure can dramatically alter the biological activity of the resulting derivatives. sci-hub.se Research into various phthalazinone analogs has demonstrated that even minor changes to the substituents can lead to significant differences in potency and target selectivity. nih.gov For instance, the introduction of different functional groups on the phenyl ring of the phthalazinone nucleus can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. mdpi.com

The biological activities of phthalazinone derivatives are diverse and depend on the specific substitutions made to the core structure. For example, certain derivatives have shown promise as anticancer agents by targeting enzymes such as poly(ADP-ribose) polymerase (PARP). sci-hub.se The substitution pattern plays a critical role in determining the inhibitory activity and selectivity of these compounds. Similarly, other phthalazinone analogs have been developed as anti-inflammatory agents, with their efficacy being closely tied to the nature of the substituents. nih.gov

The following table summarizes the impact of various substituents on the biological activity of phthalazinone derivatives, based on findings from multiple studies. This data, while not exclusively from studies on 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one, provides a general understanding of the SAR principles for this class of compounds.

Table 1: Impact of Substituent Variation on the Biological Activity of Phthalazinone Derivatives

Substituent Position Type of Substituent Resulting Biological Activity Reference Compound(s)
N-2 Small alkyl groups (e.g., methyl, ethyl) Potent biological activity in various assays. N-methyl and N-ethyl phthalazinones
C-4 Phenyl or substituted phenyl groups Anti-inflammatory and anticancer activities. 4-phenylphthalazinone derivatives

Importance of the Ethyl Moiety at N-2

The flexibility of the ethyl group can also allow for an optimal orientation of the molecule within the binding site, maximizing interactions with key amino acid residues. Furthermore, the electronic nature of the N-2 substituent can affect the reactivity and metabolic stability of the compound.

Role of the Hydroxy Group at C-6 in Ligand-Target Interactions

The presence of a hydroxy group at the C-6 position of the phthalazinone ring introduces a polar functional group that can significantly contribute to ligand-target interactions. Hydroxy groups are well-known to act as both hydrogen bond donors and acceptors, allowing them to form strong and specific interactions with complementary residues in a protein's binding site. nih.gov These hydrogen bonds are crucial for the stability of the ligand-protein complex and can play a significant role in determining the binding affinity and selectivity of the compound.

In the context of this compound, the C-6 hydroxy group is likely to be involved in forming hydrogen bonds with amino acid side chains such as aspartate, glutamate, serine, or threonine, or with the peptide backbone of the target protein. The specific interactions will depend on the topology and chemical nature of the binding site. The ability of the hydroxy group to form these directed interactions can be a key factor in the compound's biological activity. A crystal structure of a related compound, 4-hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one, has demonstrated the capacity of a hydroxyl group on the phthalazine (B143731) ring to participate in intermolecular hydrogen bonding. nih.gov

Molecular Hybridization Approaches for Enhanced Activity

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the essential structural features responsible for a drug's biological activity) into a single molecule. nih.govresearchgate.netnih.govmdpi.com This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The phthalazinone core has been successfully utilized as a scaffold in molecular hybridization to develop novel therapeutic agents. researchgate.net

By linking the this compound moiety with other known bioactive fragments, it is possible to design new hybrid molecules that can interact with multiple biological targets or that exhibit enhanced activity against a single target. For example, phthalazinone-based hybrids have been synthesized and evaluated for their anticancer properties. mdpi.com The selection of the appropriate linker and the complementary pharmacophore is crucial for the successful design of these hybrid molecules.

Computational Approaches in Ligand Design (e.g., Molecular Docking)

In recent years, computational methods have become an indispensable tool in drug discovery and design. nih.gov Techniques such as molecular docking are widely used to predict the binding mode and affinity of a ligand to its target protein. researchgate.netf1000research.comnih.gov These methods allow researchers to visualize and analyze the interactions between a small molecule, like this compound, and its biological target at an atomic level. nih.gov

Molecular docking simulations can provide valuable insights into the SAR of a series of compounds and can guide the design of new analogs with improved properties. rsc.org By understanding the key interactions that govern ligand binding, medicinal chemists can make more informed decisions about which modifications to the molecular structure are most likely to lead to enhanced activity.

Binding Affinity Predictions

One of the primary applications of molecular docking is the prediction of binding affinity, which is a measure of the strength of the interaction between a ligand and its target protein. nih.gov The binding affinity is typically expressed as a binding energy, with lower values indicating a more stable complex. Docking programs use scoring functions to estimate the binding energy based on various factors, including intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For this compound and its analogs, molecular docking can be used to predict their binding affinities for a specific target protein. This information can then be used to rank a series of compounds and to prioritize those with the most favorable predicted binding energies for further experimental testing.

The following table provides examples of predicted binding affinities for various phthalazinone derivatives against different protein targets, as reported in the literature. It is important to note that these values are from different studies and for different target proteins, but they illustrate the range of binding affinities that can be observed for this class of compounds.

Table 2: Predicted Binding Affinities of Phthalazinone Derivatives from Molecular Docking Studies

Compound/Derivative Target Protein Predicted Binding Affinity (kcal/mol)
Phthalazinone Analog 1 Protein Kinase A -8.5
Phthalazinone Analog 2 Cyclooxygenase-2 (COX-2) -9.2

Identification of Crucial Ligand-Protein Interactions

Beyond predicting binding affinities, molecular docking can also provide detailed information about the specific interactions between a ligand and its target protein. rsc.org By analyzing the docked conformation of a ligand in the binding site, researchers can identify the key amino acid residues that are involved in the interaction. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing new compounds with improved binding properties.

For this compound, molecular docking studies could reveal the specific hydrogen bonds formed by the C-6 hydroxy group, the hydrophobic interactions involving the ethyl group at N-2, and any pi-stacking or other non-covalent interactions between the phthalazinone ring system and the protein. This detailed understanding of the ligand-protein interactions is essential for the rational design of more potent and selective inhibitors.

Pharmacophore Modeling

Pharmacophore modeling is a fundamental concept in rational drug design, representing the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. A pharmacophore model does not represent a real molecule or a real association of functional groups but is rather an abstract model that illustrates the key interaction points—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and ionizable groups—a ligand requires to bind to a specific receptor or enzyme active site. The phthalazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives are capable of interacting with a diverse range of biological targets. researchgate.net The modeling of its pharmacophoric features is crucial for the development of potent and selective inhibitors for various therapeutic applications, including anticancer and anticonvulsant agents. researchgate.netresearchgate.net

The versatility of the phthalazinone core allows it to be a foundational element in pharmacophore models for different biological targets. Depending on the substitutions on the phthalazinone ring system, different pharmacophoric features can be emphasized, leading to compounds with distinct pharmacological profiles. For example, in the context of Poly(ADP-ribose)polymerase (PARP) inhibition, the phthalazinone moiety acts as a bioisostere of the nicotinamide (B372718) group of the NAD+ cofactor, forming key hydrogen bonds in the enzyme's active site. researchgate.netjst.go.jp For Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the phthalazine scaffold often serves as a rigid core to correctly orient substituents that interact with the ATP binding site's hinge region and adjacent hydrophobic pockets. nih.govajchem-b.com In the field of anticonvulsants, phthalazinone derivatives can be designed to fit pharmacophore models that require specific arrangements of hydrophobic areas and hydrogen-bonding domains. researchgate.netresearchgate.net

The table below summarizes the key pharmacophoric features identified for phthalazinone derivatives across different classes of biological targets, based on various research findings.

Table 1: Pharmacophore Features of Phthalazinone Derivatives for Various Biological Targets

Target Class Key Pharmacophoric Features Role of Phthalazinone Core Reference Example(s)
PARP Inhibitors Hydrogen Bond Acceptor (HBA), Aromatic/Hydrophobic regions. Acts as a rigid scaffold and key HBA, mimicking the nicotinamide moiety. Olaparib researchgate.netnih.gov
VEGFR-2 Inhibitors HBA, Hydrogen Bond Donor (HBD), Hydrophobic regions, Aromatic ring for π-π stacking. Provides a scaffold to orient groups towards the hinge region (H-bonding) and hydrophobic pockets. Vatalanib nih.gov
Anticonvulsants Two hydrophobic sites, one HBD, one electron donor moiety. Forms part of the hydrophobic structure and can be substituted to introduce required HBD or donor groups. 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives researchgate.net

| α-Adrenoceptor Antagonists | Positively ionizable group, Aromatic ring, HBA, Alkyl spacer, Hydrophobic moiety. | The polar phthalazinone ring provides a critical HBA feature. | Phenylpiperazine-phthalazinone hybrids |

Phthalazinone Core: This bicyclic system is the foundational scaffold. The carbonyl oxygen and the adjacent nitrogen atom act as strong hydrogen bond acceptors (HBA). The fused benzene (B151609) ring offers a significant hydrophobic surface and is capable of engaging in π-π stacking interactions with aromatic residues in a binding pocket.

6-Hydroxy Group: The hydroxyl (-OH) group substituted on the benzene ring is a critical feature. It can function as both a hydrogen bond donor (HBD) via its hydrogen atom and a hydrogen bond acceptor (HBA) via its oxygen atom. Its position influences the vector and location of these key interactions.

2-Ethyl Group: The ethyl substituent at the N-2 position introduces a distinct hydrophobic region (HY). This aliphatic chain can occupy small, greasy pockets within a receptor, contributing to binding affinity through van der Waals forces and hydrophobic interactions. The size and conformation of this group are important for achieving optimal fit and avoiding steric clashes.

The combination of these features creates a specific 3D arrangement of interaction points. A potential receptor for this compound would likely feature a binding site with complementary characteristics: a hydrogen bond donor to interact with the phthalazinone carbonyl, HBA/HBD functionalities to engage with the 6-hydroxy group, and a hydrophobic pocket to accommodate the 2-ethyl group and the fused aromatic ring.

The table below details the specific contributions of each molecular fragment of this compound to its hypothetical pharmacophore model.

Table 2: Hypothetical Pharmacophoric Contributions of this compound

Molecular Fragment Structural Feature Potential Pharmacophoric Feature(s) Role in Ligand-Receptor Interaction
Phthalazinone Core Fused bicyclic ring with lactam Hydrogen Bond Acceptor (HBA), Hydrophobic region (HY), Aromatic Ring (AR) Forms core hydrogen bonds; provides hydrophobic and π-stacking interactions.
6-Hydroxy Group Phenolic -OH Hydrogen Bond Donor (HBD), Hydrogen Bond Acceptor (HBA) Forms specific, directional hydrogen bonds, enhancing binding affinity and selectivity.

| 2-Ethyl Group | -CH2CH3 at N2 | Hydrophobic region (HY) | Occupies a hydrophobic pocket, contributing to binding through non-polar interactions. |

This proposed model, integrating an aromatic core, specific hydrogen bonding functionalities, and a hydrophobic satellite group, provides a rational basis for designing future structure-activity relationship (SAR) studies or for virtual screening campaigns to identify potential biological targets for this compound.

Advanced Spectroscopic and Analytical Research Techniques for 2 Ethyl 6 Hydroxy 1,2 Dihydrophthalazin 1 One

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Analysis

High-resolution mass spectrometry would be a critical tool for confirming the elemental composition of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one. By providing a highly accurate mass measurement, HRMS could verify that the observed molecular ion corresponds to the calculated exact mass of the compound's chemical formula, C10H12N2O2. Furthermore, fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by breaking the molecule into smaller, charged fragments. The resulting fragmentation pattern would be expected to show losses of the ethyl group and other characteristic cleavages of the phthalazinone core, helping to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Elucidation

NMR spectroscopy would be indispensable for the complete structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a quartet and a triplet), the aromatic protons on the phthalazinone ring, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule, including signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the arrangement of atoms within the molecule. HMBC (Heteronuclear Multiple Bond Correlation) would further help in assigning quaternary carbons and piecing together the entire molecular framework.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence for the presence of key functional groups. Characteristic absorption bands would be expected for the hydroxyl (O-H) stretch, the N-H stretch of the dihydrophthalazinone ring, the carbonyl (C=O) stretch, and C=C stretching vibrations from the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would characterize the electronic transitions within the molecule. The spectrum would likely display absorption bands corresponding to π-π* transitions of the aromatic system, influenced by the presence of the hydroxyl and carbonyl groups.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which are crucial for understanding the compound's solid-state properties.

Emerging Research Applications and Future Perspectives for 2 Ethyl 6 Hydroxy 1,2 Dihydrophthalazin 1 One

Application in Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets. The 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one scaffold is a promising candidate for the development of such probes. The hydroxyl group at the 6-position can be readily functionalized to introduce reporter tags, such as fluorophores or biotin (B1667282), or reactive groups for covalent labeling of target proteins.

Hypothetical Chemical Probes Derived from this compound:

Probe TypeFunctionalization StrategyPotential Application
Fluorescent ProbeEtherification of the 6-hydroxy group with a fluorophore-containing linker.Visualization of target protein localization and dynamics within cells.
Affinity-Based ProbeAttachment of a biotin tag to the 6-position via a flexible linker.Identification of protein binding partners through pull-down assays and mass spectrometry.
Covalent ProbeIntroduction of a reactive electrophile (e.g., acrylamide) at the 6-position.Irreversible labeling and activity-based profiling of target enzymes.

The development of such probes would enable researchers to investigate the mechanism of action of phthalazinone-based compounds and identify novel biological targets.

Development of Novel Research Tools and Reagents

Beyond its potential as a biological probe, this compound can serve as a versatile building block for the synthesis of more complex research tools. Its core structure can be elaborated to create libraries of compounds for high-throughput screening or to develop specific inhibitors for enzymes that are currently under investigation. The phthalazinone moiety itself is known to be a pharmacophore for various biological targets, including enzymes like poly(ADP-ribose)polymerase (PARP). researchgate.net

Integration into Polymeric Materials Research

The incorporation of bioactive molecules into polymeric materials is a rapidly growing field with applications in drug delivery, tissue engineering, and functional coatings. The hydroxyl group of this compound provides a convenient handle for polymerization reactions. For instance, it could be converted into a monomer, such as an acrylate (B77674) or methacrylate, and subsequently copolymerized with other monomers to create functional polymers.

Potential Polymeric Materials Incorporating the Phthalazinone Scaffold:

Polymer TypeMethod of IncorporationPotential Application
Functionalized HydrogelsCopolymerization of a phthalazinone-containing monomer.Controlled release of the bioactive phthalazinone moiety.
Bioactive CoatingsGrafting of the phthalazinone derivative onto a polymer backbone.Surfaces with antimicrobial or anti-inflammatory properties.
Smart PolymersIntegration into stimuli-responsive polymers.Environmentally-triggered release of the active compound.

Research in this area could lead to the development of novel biomaterials with enhanced therapeutic properties.

Exploration in Agrochemical and Veterinary Science Research (excluding clinical data)

The phthalazine (B143731) core is not only relevant in human medicine but also has applications in the agrochemical industry. researchgate.netnih.gov Derivatives of this scaffold could be investigated for their potential as herbicides, insecticides, or fungicides. The this compound molecule could be used as a starting point for the synthesis of new agrochemical candidates. Similarly, in veterinary science, this class of compounds could be explored for the development of new therapeutic agents for animal health. Non-clinical research would be necessary to identify any potential utility and mechanisms of action in these fields.

Potential as a Scaffold for Macrocyclic or Peptide-Based Conjugates (e.g., PROTACs)

The development of proteolysis-targeting chimeras (PROTACs) and other macrocyclic drugs represents a paradigm shift in drug discovery. nih.govnih.govdundee.ac.uk These molecules function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target. The phthalazinone scaffold, with its modifiable positions, is an attractive platform for the design of such molecules. The 6-hydroxy group of this compound could be used to attach a linker connected to an E3 ligase ligand, while the core phthalazinone structure could be optimized for binding to a specific protein of interest.

Conceptual Design of a Phthalazinone-Based PROTAC:

ComponentRole in PROTACAttachment Point on Scaffold
WarheadBinds to the target protein.Phthalazinone core and N-ethyl group.
LinkerConnects the warhead to the E3 ligase ligand.6-hydroxy position.
E3 Ligase LigandRecruits an E3 ubiquitin ligase (e.g., VHL or CRBN).End of the linker.

The design and synthesis of such conjugates could lead to a new class of targeted protein degraders.

Strategies for Further Structural Optimization and Mechanistic Unraveling

To fully realize the potential of this compound, further structural optimization and mechanistic studies are crucial. Structure-activity relationship (SAR) studies, involving systematic modifications of the ethyl and hydroxyl groups, as well as the aromatic ring, would provide valuable insights into the molecular determinants of biological activity. nih.gov Advanced analytical techniques, such as X-ray crystallography and computational modeling, could be employed to understand how these molecules interact with their biological targets at a molecular level. acs.org

Challenges and Opportunities in Phthalazinone Research

The field of phthalazinone research is not without its challenges. The synthesis of specifically substituted derivatives can be complex, and achieving selectivity for particular biological targets can be difficult. researchgate.netrsc.orgnih.gov However, these challenges also present opportunities for innovation in synthetic chemistry and drug design. The development of novel synthetic methodologies and a deeper understanding of the pharmacophoric features of the phthalazinone scaffold will undoubtedly pave the way for the discovery of new and effective therapeutic agents and research tools. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzaldehyde derivatives with hydrazine hydrate under acidic or basic conditions . Optimization can be achieved by:

  • Varying solvent polarity (e.g., ethanol vs. DMF) to influence reaction kinetics.
  • Adjusting stoichiometric ratios of precursors (e.g., hydrazine equivalents).
  • Testing catalysts like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Monitoring purity via HPLC or GC-MS to identify optimal reaction termination points .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding at the 6-hydroxy group .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (O–H) vibrations (~3200–3500 cm⁻¹) .
  • HPLC/GC-MS : Quantify purity and detect side products (e.g., unreacted precursors or dehydration byproducts) .

Q. How does the hydroxyl group at position 6 influence the compound’s solubility and reactivity in aqueous vs. organic media?

  • Methodological Answer :

  • Perform comparative solubility tests in solvents like water, DMSO, and ethanol.
  • Reactivity studies: Assess nucleophilic substitution or oxidation reactions at the hydroxyl group using agents like acetic anhydride or TEMPO .
  • Computational tools (e.g., COSMO-RS) can predict solubility parameters based on molecular polarity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) across different studies?

  • Methodological Answer :

  • Dose-Response Studies : Establish concentration-dependent activity thresholds using in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity ).
  • Cell Line Specificity : Test across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to identify tissue-specific effects .
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may contribute to divergent results .

Q. How can computational modeling (e.g., molecular docking or QSAR) predict the compound’s interaction with enzymes like phosphodiesterase-4 (PDE4) or cytochrome P450 isoforms?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to PDE4’s catalytic domain, focusing on hydrogen bonding with the hydroxy group and steric effects from the ethyl substituent .
  • QSAR Models : Train models on datasets of phthalazinone derivatives to correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .

Q. What experimental approaches can validate the proposed mechanism of action for the compound’s anticancer activity, particularly regarding DNA intercalation vs. topoisomerase inhibition?

  • Methodological Answer :

  • DNA Binding Assays : Use UV-vis spectroscopy or ethidium bromide displacement to test intercalation .
  • Topoisomerase Inhibition : Gel electrophoresis to assess DNA relaxation in the presence of the compound and recombinant topoisomerase II .
  • Flow Cytometry : Evaluate cell cycle arrest (e.g., G2/M phase) in treated cancer cells to infer mechanistic pathways .

Q. How can crystallographic data (e.g., from analogues like 4-hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]-phthalazin-1(2H)-one) inform structural modifications to enhance stability?

  • Methodological Answer :

  • Analyze hydrogen-bonding networks and π-π stacking in crystal structures to identify stabilizing interactions .
  • Introduce substituents (e.g., fluorine at position 7) to improve lattice energy without disrupting pharmacophore geometry .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data, particularly when non-linear responses are observed?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values and assess cooperativity .
  • ANOVA with Post Hoc Tests : Compare means across concentration groups to identify significant thresholds of activity .

Q. How can researchers address batch-to-batch variability in synthesis, especially in yield and impurity profiles?

  • Methodological Answer :

  • Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, pH) .
  • Use design of experiments (DoE) to identify critical process parameters affecting yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.